N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O7S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Oxazolidinones, such as U-100592 and U-100766, demonstrate significant in vitro antibacterial activities against a wide range of clinically important human pathogens. These compounds are effective against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, among others, including strains resistant to common antitubercular agents. They exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a promising avenue for developing new antimicrobial agents (Zurenko et al., 1996).
Synthetic Methodologies
Nonsymmetrical sulfamides have traditionally been prepared using strong electrophilic and hazardous reagents. A safer and more convenient synthetic methodology has been reported using N-substituted oxazolidin-2-one derivatives. This approach explores the use of N-sulfamoyloxazolidinones for preparing nonsymmetrical sulfamides, highlighting the oxazolidinones' role in advancing synthetic organic chemistry (Borghese et al., 2006).
Chemical Synthesis and Applications
The transformation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones through reactions with allyltrimethylsilane demonstrates the oxazolidinones' utility in stereoselective synthesis. This process yields products with potential applications in producing compounds with desired stereochemical configurations, essential for pharmaceutical synthesis (Marcantoni et al., 2002).
Medicinal Chemistry
The oxazolidinone framework is also integral in designing inhibitors targeting specific enzymes or receptors, such as monoamine oxidase B (MAO-B), highlighting its significance in developing therapeutic agents. Derivatives of oxazolidinones have been investigated for their capacity to inactivate MAO-B, suggesting potential applications in treating conditions associated with this enzyme (Ding & Silverman, 1993).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O7S/c1-12-10-13(4-5-14(12)26-3)28(23,24)20-7-9-27-15(20)11-19-17(22)16(21)18-6-8-25-2/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKWXMYAHBNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.